molecular formula C11H8ClFN2O2S B246071 N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

Katalognummer B246071
Molekulargewicht: 286.71 g/mol
InChI-Schlüssel: PIPQTVJDIAFCQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide, also known as CFTR(inh)-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates chloride ion transport across cell membranes.

Wirkmechanismus

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 selectively inhibits the activity of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects
N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to increase the transport of chloride ions across cell membranes in cells expressing the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein. This leads to a reduction in the accumulation of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has several advantages for use in lab experiments. It is a highly selective inhibitor of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein, which allows for the specific targeting of this protein in cells expressing the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide gene. It is also relatively stable and easy to synthesize.
However, there are also limitations to the use of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. It is also relatively expensive, which can limit its accessibility for use in lab experiments.

Zukünftige Richtungen

There are several future directions for the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a therapeutic agent for the treatment of cystic fibrosis. One direction is the development of more potent and selective inhibitors of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein that can be used in combination with N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 to increase its effectiveness.
Another direction is the development of alternative delivery methods for N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172, such as inhalation or injection, to improve its pharmacokinetic properties. Additionally, the use of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 in combination with other therapeutic agents, such as antibiotics or anti-inflammatory drugs, may improve the overall efficacy of treatment for cystic fibrosis.
Conclusion
In conclusion, N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 is a chemical compound that has shown significant potential as a therapeutic agent for the treatment of cystic fibrosis. Its selective inhibition of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein has been shown to increase the transport of chloride ions across cell membranes, thereby reducing the accumulation of mucus in the lungs and other organs. While there are limitations to its use in lab experiments, there are several future directions for the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a therapeutic agent for cystic fibrosis.

Synthesemethoden

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 can be synthesized using a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide. The final product is obtained by purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide gene result in the production of a defective protein that leads to the accumulation of thick, sticky mucus in the lungs and other organs.
N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to selectively inhibit the activity of the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein, thereby increasing the transport of chloride ions across cell membranes and reducing the accumulation of mucus. This has led to the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a potential therapeutic agent for the treatment of cystic fibrosis.

Eigenschaften

Molekularformel

C11H8ClFN2O2S

Molekulargewicht

286.71 g/mol

IUPAC-Name

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H8ClFN2O2S/c12-11-10(2-1-7-14-11)15-18(16,17)9-5-3-8(13)4-6-9/h1-7,15H

InChI-Schlüssel

PIPQTVJDIAFCQT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

Kanonische SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

Löslichkeit

43 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.